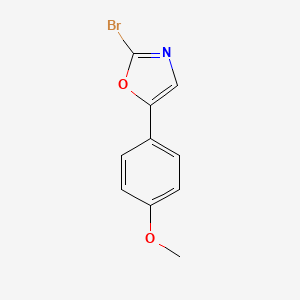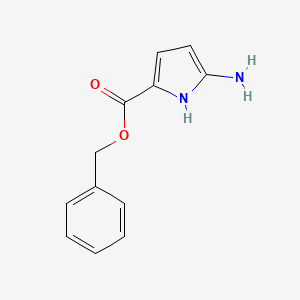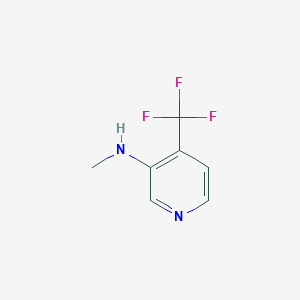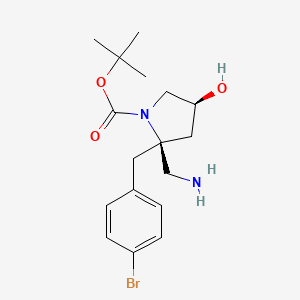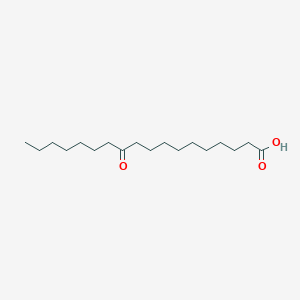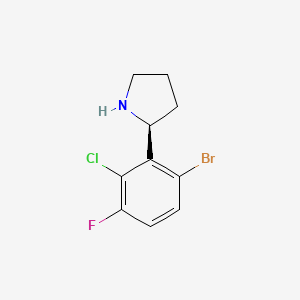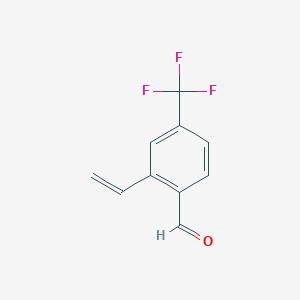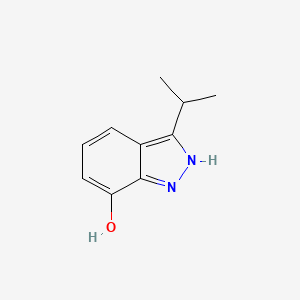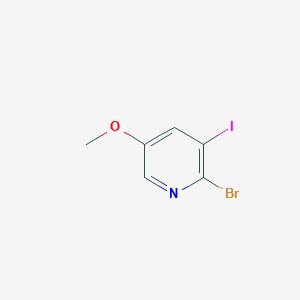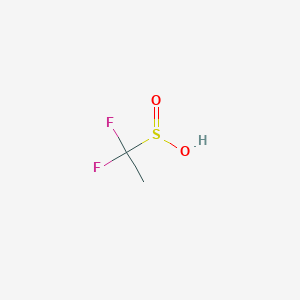
1,1-Difluoroethanesulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoroethanesulfinic acid is an organofluorine compound characterized by the presence of two fluorine atoms attached to an ethane backbone, along with a sulfinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluoroethanesulfinic acid can be synthesized through the sulfonation of 1,1-difluoroethane. One common method involves the reaction of 1,1-difluoroethane with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfinic acid group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonation processes using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoroethanesulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,1-difluoroethanesulfonic acid.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 1,1-Difluoroethanesulfonic acid.
Reduction: 1,1-Difluoroethanethiol or 1,1-difluoroethanesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Difluoroethanesulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 1,1-difluoroethanesulfinic acid involves its reactivity with various molecular targets. The sulfinic acid group can participate in nucleophilic and electrophilic reactions, allowing it to interact with a wide range of substrates. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis .
Comparison with Similar Compounds
1,1-Difluoroethane: A related compound used primarily as a refrigerant and propellant.
1,1-Difluoroethanesulfonic acid: The oxidized form of 1,1-difluoroethanesulfinic acid.
1,1-Difluoroethanethiol: The reduced form of this compound.
Uniqueness: this compound is unique due to its combination of fluorine atoms and a sulfinic acid group, which imparts distinct chemical properties.
Properties
Molecular Formula |
C2H4F2O2S |
|---|---|
Molecular Weight |
130.12 g/mol |
IUPAC Name |
1,1-difluoroethanesulfinic acid |
InChI |
InChI=1S/C2H4F2O2S/c1-2(3,4)7(5)6/h1H3,(H,5,6) |
InChI Key |
DWROSHCHGYEMGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(F)(F)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4aR,6R,7R,8R,8aR)-8-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12962853.png)
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12962856.png)
![10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12962857.png)
